5-Bromo-2-fluoro-3-(trifluoromethyl)thiophene CAS number and properties
5-Bromo-2-fluoro-3-(trifluoromethyl)thiophene CAS number and properties
An In-Depth Technical Guide to 5-Bromo-2-fluoro-3-(trifluoromethyl)thiophene: A Specialized Building Block for Advanced Synthesis
Executive Summary: 5-Bromo-2-fluoro-3-(trifluoromethyl)thiophene is a highly functionalized heterocyclic compound poised to serve as a versatile building block in medicinal chemistry, agrochemicals, and materials science. Its structure incorporates a thiophene core, a privileged scaffold in drug discovery, decorated with three distinct functional groups: a bromine atom, a fluorine atom, and a trifluoromethyl group. This unique combination of substituents creates a highly activated and electronically distinct aromatic system. The bromine atom serves as a prime handle for cross-coupling reactions, the fluorine atom offers a site for nucleophilic aromatic substitution, and the trifluoromethyl group profoundly influences the molecule's physicochemical properties, enhancing metabolic stability and modulating lipophilicity. This guide provides a comprehensive technical overview, including a predictive analysis of its properties, reactivity, and synthetic applications, grounded in the established chemistry of its structural analogs.
Introduction: The Strategic Value of Fluorinated Thiophenes
The thiophene ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs such as the antiplatelet agent clopidogrel and the antipsychotic olanzapine.[1][2] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties and metabolic profile, makes it a highly sought-after scaffold.[3]
The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (-CF3) group, is a proven strategy in modern drug design. The -CF3 group offers several advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, resisting metabolic degradation and increasing the drug's half-life.[4]
-
Increased Lipophilicity: The -CF3 group often increases a molecule's lipophilicity, which can improve membrane permeability and oral bioavailability.[5]
-
Modulated Acidity/Basicity: As a powerful electron-withdrawing group, it can significantly alter the pKa of nearby functionalities, affecting drug-receptor interactions.[6]
-
Improved Receptor Binding: The -CF3 group can engage in unique, non-covalent interactions with protein targets, potentially enhancing binding affinity and selectivity.[4][5]
5-Bromo-2-fluoro-3-(trifluoromethyl)thiophene represents a convergence of these valuable features, offering a pre-functionalized scaffold for the rapid construction of complex molecular architectures.
Physicochemical and Structural Analysis
While a dedicated CAS number for 5-Bromo-2-fluoro-3-(trifluoromethyl)thiophene is not widely indexed, indicating its status as a specialized or novel research chemical, its fundamental properties can be calculated or inferred from closely related structures.
| Property | Value / Prediction | Source / Basis |
| Molecular Formula | C₅HBrF₄S | (Calculated) |
| Molecular Weight | 248.02 g/mol | (Calculated) |
| Physical Form | Predicted to be a liquid or low-melting solid | Based on analogs like 2-Bromo-5-(trifluoromethyl)thiophene (liquid)[6] and 5-Bromo-2-chloro-3-(trifluoromethyl)thiophene (liquid)[7] |
| Boiling Point | Not available (Predicted >170 °C) | Extrapolated from analogs |
| Density | Not available (Predicted >1.7 g/mL) | Based on analogs[8] |
| Storage | Recommended: 2-8°C, inert atmosphere, protect from light | Based on standard practice for halogenated heterocycles[7] |
Structural and Electronic Profile
The molecule's reactivity is dictated by the interplay of its substituents. The fluorine and trifluoromethyl groups are potent electron-withdrawing groups (-I effect), while the bromine atom also contributes a net electron-withdrawing effect. This renders the thiophene ring significantly electron-deficient.
Caption: Key functional groups and their electronic influence.
Predicted Chemical Reactivity and Synthetic Utility
The electron-deficient nature of the ring and the presence of a bromine "handle" make this compound a versatile intermediate for constructing more complex molecules, primarily through two key reaction pathways.
A. Palladium-Catalyzed Cross-Coupling Reactions
The C5-Br bond is the primary site for transformations like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental to modern drug discovery for creating C-C, C-N, and C-O bonds.
This protocol describes a typical procedure for coupling an arylboronic acid to the thiophene core.
-
Reaction Setup: In a flame-dried Schlenk flask, combine 5-Bromo-2-fluoro-3-(trifluoromethyl)thiophene (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a more active pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos).
-
Solvent and Degassing: Add a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using freeze-pump-thaw cycles.
-
Reaction Execution: Heat the mixture to the required temperature (typically 80-110 °C) under an inert atmosphere. Monitor the reaction's progress using TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Generalized workflow for a Suzuki cross-coupling reaction.
B. Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the C2 position is activated for displacement by the strong electron-withdrawing effect of the adjacent -CF3 group and the overall electron-deficient ring.[9] This allows for the introduction of various nucleophiles.
-
Reaction Setup: Dissolve 5-Bromo-2-fluoro-3-(trifluoromethyl)thiophene (1.0 eq.) in an aprotic polar solvent like DMF or DMSO.
-
Nucleophile and Base: Add the desired primary or secondary amine (1.5-2.0 eq.) and a non-nucleophilic base such as K₂CO₃ or DIPEA (2.0-3.0 eq.).
-
Reaction Execution: Heat the mixture (typically 60-120 °C) and monitor for the consumption of the starting material.
-
Workup and Purification: Cool the reaction, pour it into water, and extract with an appropriate organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the resulting amine by column chromatography.
Applications in Drug Discovery and Materials Science
The synthetic versatility of this building block opens avenues in multiple research areas.
Medicinal Chemistry
Thiophene derivatives are known to target a wide range of biological pathways, including those involved in cancer, inflammation, and infectious diseases.[2][10] A hypothetical drug developed from this scaffold could function as a kinase inhibitor, a common strategy in oncology. The core would occupy a key binding pocket, while functional groups introduced via cross-coupling could extend into other regions of the active site to enhance potency and selectivity.
Caption: Inhibition of a signaling cascade by a hypothetical drug.
Materials Science
Thiophene-based polymers are integral to the field of organic electronics. While speculative, derivatives of this compound could be explored for creating novel organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where the fluorine and trifluoromethyl groups could be used to tune the material's electronic properties and stability.[8]
Safety and Handling
No specific safety data sheet (SDS) exists for this compound. However, based on analogous fluorinated and brominated aromatic compounds, the following hazards should be anticipated.[11][12][13]
| Hazard Category | GHS Pictogram | Precautionary Statements |
| Acute Toxicity | GHS07 (Exclamation Mark) | Harmful if swallowed, in contact with skin, or if inhaled.[14] |
| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation.[5] |
| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation.[5] |
| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation.[5][12] |
Handling and Storage:
-
Always handle in a well-ventilated chemical fume hood.[15]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Avoid breathing vapors or dust.[14]
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).[7]
-
Keep away from strong oxidizing agents, strong bases, and amines (except for intended reactions).[15]
Conclusion
5-Bromo-2-fluoro-3-(trifluoromethyl)thiophene stands out as a high-potential, specialized building block for chemical synthesis. Its dense functionalization provides multiple, orthogonal sites for reaction, enabling the efficient construction of complex target molecules. The combined electronic effects of its substituents create a unique chemical environment, offering opportunities to fine-tune the properties of resulting compounds. For researchers in drug discovery and advanced materials, this reagent represents a powerful tool for accessing novel chemical space and developing next-generation products.
References
- Vertex AI Search. (2024). Safety Data Sheet for a related compound.
- BenchChem. (n.d.). Technical Guide to 2-Bromo-5-(trifluoromethyl)thiophene.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-3-(trifluoromethyl)thiophene.
- Fisher Scientific. (n.d.). Safety Data Sheet for a related compound.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-(trifluoromethyl)thiophene.
- PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)thiophene.
- CymitQuimica. (n.d.). CAS 143469-22-1: 2-Bromo-5-(trifluoromethyl)thiophene.
- HETEROCYCLES. (1994). SYNTHESIS OF 2-FLUORO-3-TRIFLUOROMETHYLTHIOPHENES.
- SynQuest Labs. (n.d.). Safety Data Sheet for 5-Bromo-2-fluorothiophenol.
- AK Scientific, Inc. (n.d.). Safety Data Sheet for 5-Bromo-2-fluoroaniline.
- RSC Medicinal Chemistry. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives.
- BenchChem. (n.d.). Applications of Thiophene Derivatives in Medicinal Chemistry.
- MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.
- Systematic Review of Literature. (2025). The Significance of Thiophene in Medicine.
- ChemicalBook. (2026). 5-Bromo-2-fluoropyridine Properties.
- MDPI. (2021). Thiophene-Based Compounds.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Bromo-5-(trifluoromethyl)thiophene | 143469-22-1 | Benchchem [benchchem.com]
- 6. CAS 143469-22-1: 2-Bromo-5-(trifluoromethyl)thiophene [cymitquimica.com]
- 7. 5-Bromo-2-chloro-3-(trifluoromethyl)thiophene | 2168435-62-7 [sigmaaldrich.com]
- 8. 5-Bromo-2-fluoropyridine | 766-11-0 [chemicalbook.com]
- 9. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. 2-Bromo-5-(trifluoromethyl)thiophene | C5H2BrF3S | CID 26596761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. synquestlabs.com [synquestlabs.com]
- 14. aksci.com [aksci.com]
- 15. fishersci.com [fishersci.com]
